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molecular formula C7H4ClF3N2O2 B071698 4-Chloro-2-nitro-5-(trifluoromethyl)aniline CAS No. 167415-22-7

4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Cat. No. B071698
M. Wt: 240.57 g/mol
InChI Key: HLEWKRQSGSZHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994196B2

Procedure details

A mixture of 5-amino-2-chloro-4-nitrobenzotrifluoride (synthesized according to the method described in J. Org. Chem., 60, 18, 1995, 5838-5842, 24.9 g) and 48% aqueous hydrogen bromide (400 ml) was ice-cooled. Sodium nitrite (12.9 g) was dissolved in a small amount of water and added dropwise thereto. The reaction mixture was stirred for 4 hr while warming from −5° C. to 15° C., ice-cooled and alkalified with a 6N aqueous sodium hydroxide solution. The precipitated solid was collected by filtration and washed with water to give a brown solid. The solid was purified by silica gel column chromatography (elution solvent:ethyl acetate-hexane (1:50)) to give 5-bromo-2-chloro-4-nitrobenzotrifluoride (17.7 g, yield 56%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
12.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[CH:4][C:5]([Cl:12])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[BrH:16].N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:16][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[CH:4][C:5]([Cl:12])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC(=C(C1)C(F)(F)F)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
12.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while warming from −5° C. to 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by silica gel column chromatography (elution solvent:ethyl acetate-hexane (1:50))

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C1)C(F)(F)F)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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